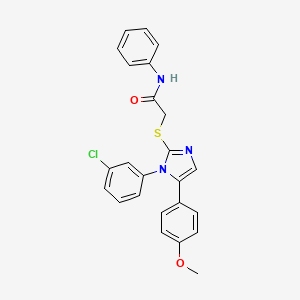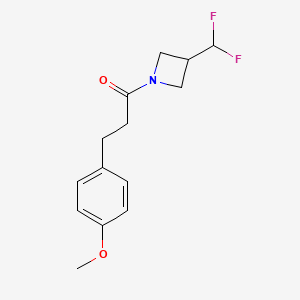
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as DFP-1080, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of azetidine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not yet fully understood. However, it has been proposed that 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one inhibits the activity of the proteasome, a complex protein complex that plays a crucial role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several advantages for lab experiments. It has shown potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one also has anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is its complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
For research on 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination with other anticancer or anti-inflammatory agents.
In conclusion, 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel compound that has shown promising results in various scientific research studies. It has potent antitumor, anti-inflammatory, and antinociceptive effects, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2,2,2-trifluoroethylamine to form 4-methoxy-N-(2,2,2-trifluoroethyl)benzamide. The second step involves the reaction of the obtained compound with ethyl bromoacetate to form 1-(4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)azetidin-2-one. The final step involves the reaction of the obtained compound with difluoromethyl ketone to form 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one).
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has shown promising results in various scientific research studies. It has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has also been found to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBKYZBPQVKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2789195.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)

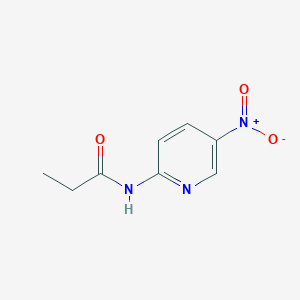
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789203.png)
![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2789204.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2789205.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2789206.png)
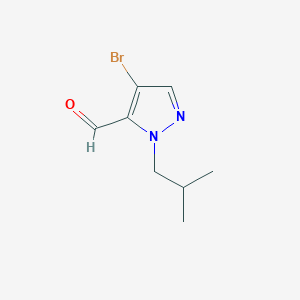

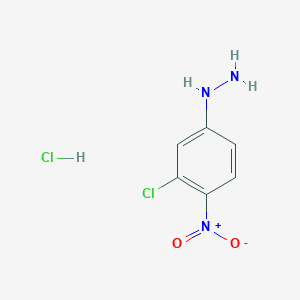
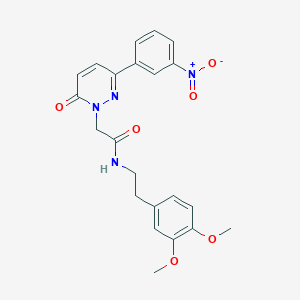
![6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2789212.png)
